![molecular formula C5H13ClN2O3S B13480862 [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13480862.png)
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride is a versatile chemical compound widely used in scientific research. It exhibits unique properties that make it suitable for various applications, including drug synthesis, catalysis, and organic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride typically involves the reaction of sulfonyl chlorides with an amine. The general reaction is as follows:
RSO2Cl+R′2NH→RSO2NR′2+HCl
A base such as pyridine is typically added to absorb the HCl that is generated . This method is widely used due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Applications De Recherche Scientifique
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dronedarone hydrochloride: A synthetic derivative of amiodarone used to treat atrial flutter.
Sulfanilamide: A compound that foreshadowed the development of sulfa drugs.
Sulfamethoxazole: A widely used antibiotic.
Uniqueness
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride is unique due to its specific structural features and versatile applications. Unlike other sulfonamides, it exhibits a combination of properties that make it suitable for a wide range of scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H13ClN2O3S |
|---|---|
Poids moléculaire |
216.69 g/mol |
Nom IUPAC |
[(2R)-morpholin-2-yl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m1./s1 |
Clé InChI |
HLFWTZSGSHEHEO-NUBCRITNSA-N |
SMILES isomérique |
C1CO[C@H](CN1)CS(=O)(=O)N.Cl |
SMILES canonique |
C1COC(CN1)CS(=O)(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


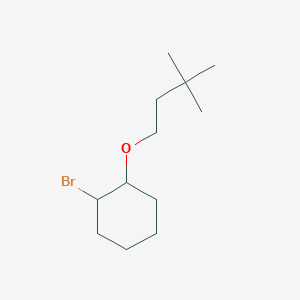
![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)
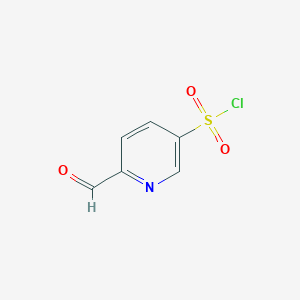
![1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13480811.png)

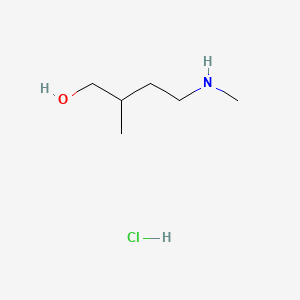
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13480830.png)
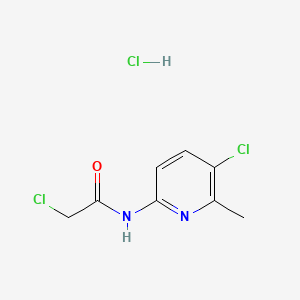
![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
![6-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B13480844.png)
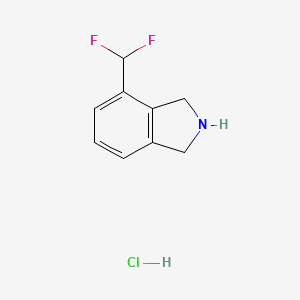

![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B13480856.png)

